molecular formula C31H28N6O2S3 B2390709 N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide CAS No. 362509-74-8

N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2390709
CAS No.: 362509-74-8
M. Wt: 612.79
InChI Key: KZOPDDYPGXDKKT-UHFFFAOYSA-N
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Description

The compound N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with benzyl, thiophene, and pyrazoline moieties. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • A 4H-1,2,4-triazole ring, known for hydrogen-bonding interactions and metabolic stability .
  • Thiophene-2-carboxamide and thiophen-2-yl units, which enhance π-π stacking and electronic interactions .
  • A sulfanyl-2-oxoethyl linker, facilitating structural flexibility and sulfur-mediated reactivity .

Properties

IUPAC Name

N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N6O2S3/c1-21-11-13-23(14-12-21)25-17-24(26-9-5-15-40-26)35-37(25)29(38)20-42-31-34-33-28(18-32-30(39)27-10-6-16-41-27)36(31)19-22-7-3-2-4-8-22/h2-16,25H,17-20H2,1H3,(H,32,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOPDDYPGXDKKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC=CS5)C6=CC=CS6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N6O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide} is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound features several functional groups, including pyrazole, thiophene, and triazole, which are known for their diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C32H27N7O4S2, with a molecular weight of approximately 637.7 g/mol. The structure includes multiple aromatic rings that facilitate π–π stacking interactions, influencing the compound's solubility and biological interactions.

PropertyValue
Molecular Weight637.7 g/mol
IUPAC NameN-{[4-benzyl...]}
InChIInChI=1S/C32H27N7O4S2/...

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include condensation, cyclization, and substitution reactions under controlled conditions. Solvents like ethanol or dimethylformamide are commonly used during the synthesis process to optimize yield and purity. Techniques such as continuous flow synthesis and green chemistry principles are increasingly adopted to enhance efficiency and reduce environmental impact.

Antimicrobial Activity

Research indicates that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole and triazole have demonstrated potent antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae at concentrations as low as 1 µg/mL .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds with triazole and pyrazole structures. These compounds have been shown to inhibit cancer cell proliferation in various in vitro assays. For example, a study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that modifications in the structure can enhance biological efficacy against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of N-{[4-benzyl...]} can be explained through its structure-activity relationship (SAR). The presence of specific functional groups such as thiophene and triazole is associated with enhanced interaction with biological targets. The amide linkage in the structure also plays a crucial role in biological activity by facilitating hydrogen bonding with target proteins .

Case Studies and Research Findings

  • Antibacterial Study : A series of compounds similar to N-{[4-benzyl...]} were synthesized and tested for antibacterial activity against E. coli and S. aureus. Results showed that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
  • Antifungal Evaluation : Compounds were screened for antifungal properties against A. niger and A. oryzae, demonstrating effective inhibition at low concentrations, further supporting the potential application of these compounds in treating fungal infections .
  • Anticancer Screening : In a study focused on anticancer properties, derivatives were tested against various cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action and potential therapeutic applications .

Comparison with Similar Compounds

Spectroscopic Characterization

  • IR Spectroscopy : Expected ν(C=O) at ~1660–1680 cm⁻¹ (carboxamide) and ν(C=S) at ~1240–1260 cm⁻¹ (sulfanyl group), consistent with triazole-thione derivatives in .
  • ¹H-NMR : Aromatic protons from thiophene (δ 6.8–7.5 ppm) and pyrazoline (δ 3.1–3.5 ppm for CH₂) align with data in and .

Computational and Crystallographic Insights

  • Similarity Indexing : Using methods from , the Tanimoto coefficient could quantify structural overlap with HDAC inhibitors like SAHA, though the target compound’s larger size may limit similarity .
  • X-ray Crystallography : ’s observation of π-π stacking in thiophene-containing compounds suggests the target molecule may adopt similar packing modes, influencing crystal stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing thiophene-2-carboxamide derivatives with fused heterocyclic systems?

  • Methodology : Use multi-step reactions involving cyclization and functional group coupling. For example:

  • Step 1 : Synthesize the pyrazole core via cyclocondensation of hydrazides with diketones (e.g., phenylisothiocyanate and 2-thiophenecarboxylic acid hydrazide) under reflux conditions .
  • Step 2 : Introduce sulfanyl linkages via nucleophilic substitution (e.g., using 2-oxoethylsulfanyl intermediates) .
  • Step 3 : Purify intermediates via recrystallization (ethanol/water mixtures) and confirm purity using melting point analysis and TLC .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • IR spectroscopy : Identify key functional groups (e.g., C=O at ~1680 cm⁻¹, C-S-C at ~680 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm) and carbon signals for heterocyclic frameworks .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., M⁺ at m/z 600–650) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for analogs of this compound?

  • Methodology :

  • Modify substituents : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess bioactivity shifts .
  • Assay design : Test modified analogs against kinase targets (e.g., EGFR or Aurora kinases) using enzymatic inhibition assays. Compare IC₅₀ values to establish SAR trends .
  • Data correlation : Cross-reference activity data with computational docking studies to identify critical binding interactions (e.g., hydrogen bonding with the pyrazole ring) .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

  • Methodology :

  • Replicate assays : Ensure consistent conditions (e.g., pH 7.4, 37°C) and cell lines (e.g., HepG2 for cytotoxicity) .
  • Control for stereochemistry : Use chiral HPLC to isolate enantiomers of dihydropyrazole intermediates, as biological activity often varies between R and S configurations .
  • Meta-analysis : Compare published IC₅₀ values for analogs (e.g., pyrazole vs. thiazole derivatives) to identify structural determinants of potency .

Q. How can researchers optimize reaction yields for large-scale synthesis of the triazole-pyrazole-thiophene scaffold?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for cyclization steps to improve solubility and reaction rates .
  • Catalyst selection : Employ EDCI/HOBt for amide bond formation, which typically achieves >90% coupling efficiency .
  • Scale-up protocols : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce reaction times and byproduct formation .

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